4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
The compound 4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as arginine, phenylalanine, alanine, lysine, glycine, leucine, glutamine, asparagine, valine, histidine, and glutamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like 4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced back to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products of these reactions include modified peptides with altered structures and functions, such as peptides with disulfide bonds or peptides with substituted amino acids.
Scientific Research Applications
Peptides like 4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic uses, including as antimicrobial agents, cancer treatments, and vaccines.
Industry: Utilized in the development of biomaterials and as additives in food and cosmetics.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to initiate signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymes.
Ion Channels: Modulating the activity of ion channels to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Peptides with similar sequences or structural motifs include:
- Other bioactive peptides such as insulin, glucagon, and oxytocin.
4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid: analogs with slight variations in amino acid composition.
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple arginine and lysine residues may confer specific binding properties and biological functions.
Properties
IUPAC Name |
4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H146N30O23/c1-45(2)38-59(112-72(126)49(8)104-67(122)43-101-73(127)52(22-12-15-33-88)106-74(128)55(25-18-36-99-86(94)95)105-71(125)48(7)103-66(121)31-27-50-20-10-9-11-21-50)80(134)108-56(26-19-37-100-87(96)97)75(129)109-57(28-30-63(91)118)78(132)107-53(23-13-16-34-89)76(130)113-61(40-64(92)119)82(136)117-70(47(5)6)84(138)114-60(39-51-42-98-44-102-51)81(135)110-58(29-32-68(123)124)79(133)116-69(46(3)4)83(137)111-54(24-14-17-35-90)77(131)115-62(85(139)140)41-65(93)120/h9-11,20-21,42,44-49,52-62,69-70H,12-19,22-41,43,88-90H2,1-8H3,(H2,91,118)(H2,92,119)(H2,93,120)(H,98,102)(H,101,127)(H,103,121)(H,104,122)(H,105,125)(H,106,128)(H,107,132)(H,108,134)(H,109,129)(H,110,135)(H,111,137)(H,112,126)(H,113,130)(H,114,138)(H,115,131)(H,116,133)(H,117,136)(H,123,124)(H,139,140)(H4,94,95,99)(H4,96,97,100) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURZFXFNOCUNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H146N30O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1980.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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